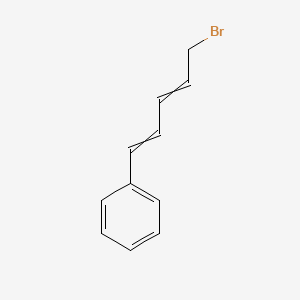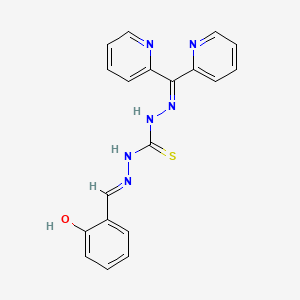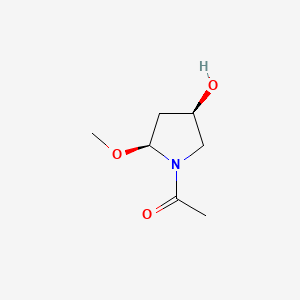
N-(3-triethoxysilylpropyl)gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-triethoxysilylpropyl)gluconamide is an organic compound with the molecular formula C15H33NO9Si. It is known for its multifunctional properties and is often used in organic synthesis and materials science. This compound is characterized by its ability to modify the surface of various materials, enhancing properties such as wettability, wear resistance, and adhesion .
Mechanism of Action
N-(3-triethoxysilylpropyl)gluconamide, also known as (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-(3-(triethoxysilyl)propyl)hexanamide, is a multifunctional compound with potential applications in organic synthesis and material science .
Target of Action
It’s known that the compound is often used in organic synthesis as an intermediate for the production of other compounds, such as polymers, high molecular weight materials, and surfactants .
Mode of Action
It’s known to be used to modify various material surfaces, improving properties such as wettability, wear resistance, and adhesion .
Biochemical Pathways
It’s used in the synthesis of functional polymer materials, microcapsules, and coatings .
Pharmacokinetics
It’s known that the compound is sensitive to water and protic solvents, reacting rapidly with moisture .
Result of Action
It’s known to be used in the synthesis of other compounds, such as polymers, high molecular weight materials, and surfactants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known to react rapidly with moisture, water, and protic solvents . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .
Preparation Methods
N-(3-triethoxysilylpropyl)gluconamide can be synthesized through several methods. One common method involves the reaction of 3-triethylestranol with trichlorosilane under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Chemical Reactions Analysis
N-(3-triethoxysilylpropyl)gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with water or protic solvents, leading to hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-triethoxysilylpropyl)gluconamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis to create polymers, surfactants, and other compounds . In biology and medicine, it is employed in the development of biosensors and drug delivery systems due to its ability to modify surfaces and enhance biocompatibility . In industry, it is used to prepare functional polymer materials, microcapsules, and coating agents .
Comparison with Similar Compounds
N-(3-triethoxysilylpropyl)gluconamide is unique due to its multifunctional properties and ability to modify surfaces. Similar compounds include other organosilanes such as N-(3-triethoxysilylpropyl)diethanolamine and N-(3-triethoxysilylpropyl)urea . These compounds also possess the ability to modify surfaces but may differ in their specific functional groups and reactivity. This compound stands out due to its combination of hydroxyl and amide groups, which provide additional functionality and versatility in various applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDUEXNZLUZGH-YIYPIFLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733907 |
Source


|
| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104275-58-3 |
Source


|
| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

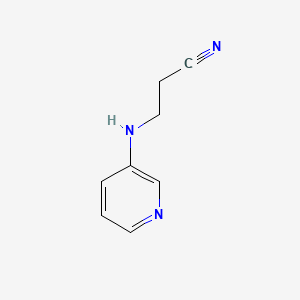
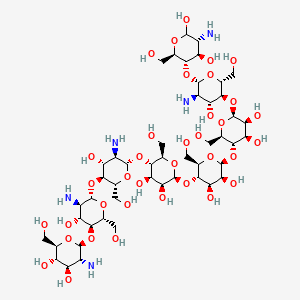

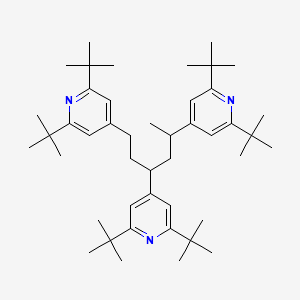
![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)
